2-Ethoxy-5-trifluoromethylpyridine
Overview
Description
2-Ethoxy-5-trifluoromethylpyridine is an organic compound with the molecular formula C8H8F3NO. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a trifluoromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-trifluoromethylpyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-trifluoromethylpyridine with ethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-trifluoromethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with diverse chemical properties.
Scientific Research Applications
2-Ethoxy-5-trifluoromethylpyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-trifluoromethylpyridine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Methoxy-5-trifluoromethylpyridine
- 2-Ethoxy-4-trifluoromethylpyridine
- 2-Ethoxy-6-trifluoromethylpyridine
Comparison: Compared to its analogs, 2-Ethoxy-5-trifluoromethylpyridine exhibits unique properties due to the specific positioning of the ethoxy and trifluoromethyl groups. This arrangement influences the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-ethoxy-5-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-4-3-6(5-12-7)8(9,10)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSHULAGEKSWOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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